2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide
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Overview
Description
2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide is a versatile chemical compound with a thiophene ring system. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has shown potential in scientific research due to its unique structural features and properties.
Preparation Methods
The synthesis of 2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide involves several steps. . This reaction is typically carried out under controlled conditions to ensure the formation of the desired thiophene derivative. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity .
Chemical Reactions Analysis
2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol or sulfide derivatives.
Scientific Research Applications
2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxamide: Another thiophene derivative with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific ethylsulfonyl and benzamido substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-ethylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-2-22(19,20)11-6-4-3-5-9(11)13(18)16-14-10(12(15)17)7-8-21-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMNLIQMMGCKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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